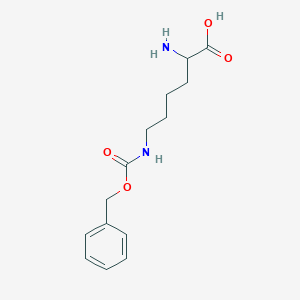

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a compound with the molecular formula C14H20N2O4 . It is a derivative of lysine, an alpha-amino acid . This compound is not intended for human or veterinary use and is typically used for research purposes .

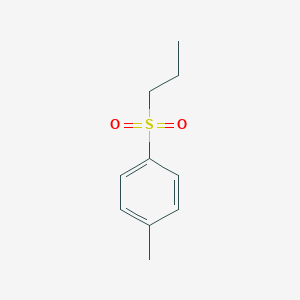

Molecular Structure Analysis

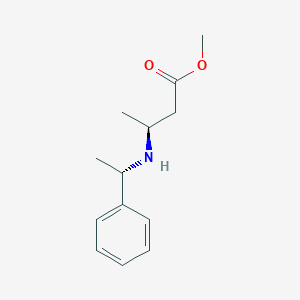

The molecular weight of “2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is 280.32 g/mol . The SMILES string representation of the molecule isNC@@H=O)CCCCNC(OCc1ccccc1)=O .

科学的研究の応用

Biochemical Research

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid: is utilized in biochemical research as a building block for the synthesis of peptides. The benzyloxy carbonyl (Cbz) group serves as a protective group for the amino function during peptide synthesis, which can be selectively removed under mild conditions without affecting other parts of the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design and development of new drugs. Its structure is key in the creation of enzyme inhibitors that can mimic natural substrates, thus providing a pathway for the development of therapeutic agents .

Material Science

The compound’s ability to form stable amide bonds makes it valuable in material science for the development of polymers with specific mechanical and chemical properties. It can be used to introduce side-chain functionalities that can alter the polymer’s characteristics .

Biotechnology

In biotechnology, 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is used in the modification of proteins and enzymes to enhance their stability or activity. This is particularly useful in industrial processes where enzymes are subjected to harsh conditions .

Analytical Chemistry

This amino acid derivative is used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and ensures the accuracy of analytical results .

Agricultural Chemistry

The compound finds application in agricultural chemistry for the synthesis of crop protection agents. Its structural versatility allows for the creation of compounds that can protect plants from pests and diseases .

Food Industry

In the food industry, derivatives of this compound are explored for their potential as food additives. They can be used to enhance flavor, improve preservation, or modify texture .

Environmental Science

Lastly, in environmental science, 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid can be used in the synthesis of environmentally friendly chemicals that degrade more readily in nature, reducing pollution and toxicity .

作用機序

Target of Action

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Biochemical Pathways

Alterations in these pathways could lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The presence of the benzyloxy carbonyl group could potentially influence these properties, affecting the compound’s overall pharmacokinetic profile .

Result of Action

Given its structural similarity to lysine, it may influence protein synthesis and metabolism, potentially affecting cellular growth, differentiation, and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. For instance, changes in pH could affect the ionization state of the compound, potentially altering its interactions with its targets .

特性

IUPAC Name |

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid | |

CAS RN |

34404-32-5, 25931-47-9 |

Source

|

| Record name | NSC203803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)